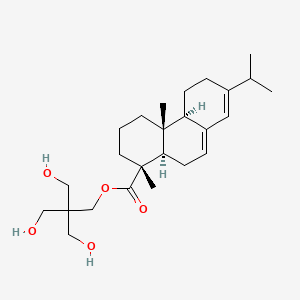
Piperidinium, 4-carboxy-1,1-dimethyl-, chloride, 2-(diethylamino)ethyl ester, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sch 2161 is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its complex structure and the ability to undergo various chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sch 2161 involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as condensation, cyclization, and reduction. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of Sch 2161 is scaled up using large reactors and continuous flow processes. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality and consistency of the final product. The industrial production methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反应分析
Types of Reactions: Sch 2161 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving Sch 2161 include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation with high selectivity and yield.
Major Products: The major products formed from the reactions of Sch 2161 depend on the specific reagents and conditions used. These products often exhibit enhanced chemical and biological properties, making them valuable for further research and development.
科学研究应用
Sch 2161 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, Sch 2161 is studied for its potential as a biochemical probe to investigate cellular processes. In medicine, it is explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
作用机制
The mechanism of action of Sch 2161 involves its interaction with specific molecular targets and pathways within the cell. It is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The detailed understanding of its mechanism of action is crucial for developing new therapeutic strategies and improving the efficacy of existing treatments.
相似化合物的比较
Sch 2161 is compared with other similar compounds to highlight its unique properties and advantages. Similar compounds include those with analogous structures or similar biological activities. The comparison focuses on aspects such as potency, selectivity, and safety profile, providing insights into the potential benefits of Sch 2161 over other compounds.
Conclusion
Sch 2161 is a compound of great interest due to its versatile chemical properties and wide range of applications in scientific research. Its synthesis, chemical reactions, and mechanism of action are well-studied, making it a valuable tool for advancing knowledge in various fields. The comparison with similar compounds further underscores its uniqueness and potential for future developments.
属性
CAS 编号 |
97238-28-3 |
|---|---|
分子式 |
C14H30Cl2N2O2 |
分子量 |
329.3 g/mol |
IUPAC 名称 |
2-(diethylamino)ethyl 1,1-dimethylpiperidin-1-ium-4-carboxylate;chloride;hydrochloride |
InChI |
InChI=1S/C14H29N2O2.2ClH/c1-5-15(6-2)9-12-18-14(17)13-7-10-16(3,4)11-8-13;;/h13H,5-12H2,1-4H3;2*1H/q+1;;/p-1 |
InChI 键 |
SONZNDHFRCHDAL-UHFFFAOYSA-M |
规范 SMILES |
CCN(CC)CCOC(=O)C1CC[N+](CC1)(C)C.Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


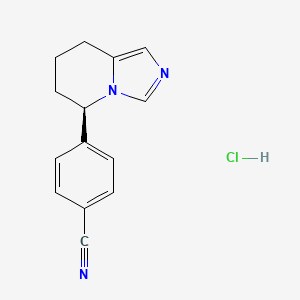

![(3S,3aR,6S,6aR)-3-[4-(3-phenoxypropyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-ol;dihydrochloride](/img/structure/B12780896.png)
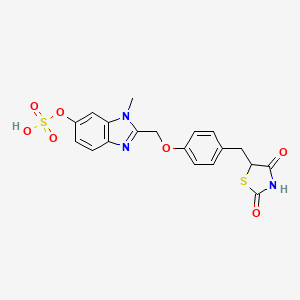

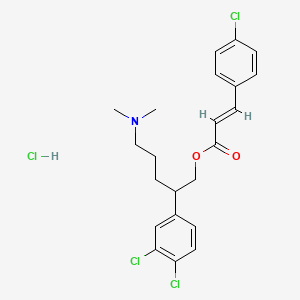
![ethyl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]propanoate](/img/structure/B12780917.png)


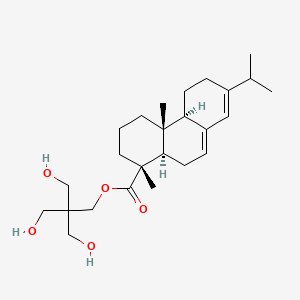

![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
![2-[[2-(4-butylanilino)-6-methoxypurin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12780943.png)
